Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered diazepane ring containing two nitrogen atoms. The molecular formula for this compound is C₁₃H₁₅I N₂O₃, and it has a molar mass of approximately 374.17 g/mol. The compound typically appears as a white to yellow solid and is soluble in organic solvents. It is noteworthy for its potential applications in medicinal chemistry and organic synthesis due to the presence of the iodine substituent, which can enhance reactivity in various
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the derivation of numerous functionalized products .
The synthesis of Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate can be achieved through several methods:
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate has potential applications in various fields:
Its unique structure makes it a candidate for further exploration in pharmaceutical applications .
Interaction studies involving Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that:
Further investigation through computational modeling and experimental assays would provide deeper insights into these interactions .
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate shares structural similarities with several other compounds within the diazepane family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate | C₁₃H₁₇N₃O₃ | Contains an amino group instead of iodine |
| Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | C₁₄H₁₈N₂O₃ | Methyl substitution at position 4 |
| Benzyl 6-bromo-5-oxo-1,4-diazepane-1-carboxylate | C₁₃H₁₅BrN₂O₃ | Bromine substituent instead of iodine |
The presence of iodine in Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate enhances its reactivity compared to its bromine or amino counterparts, making it particularly valuable in synthetic applications .
The IUPAC name for this compound is benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, reflecting its seven-membered diazepane ring with nitrogen atoms at positions 1 and 4, a ketone group at position 5, and an iodine substituent at position 6. The benzyl ester group at position 1 enhances its lipophilicity, a critical feature for drug design.
The structural formula is represented as C₁₃H₁₅IN₂O₃, with a molecular weight of 374.17 g/mol. The canonical SMILES string, C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2, captures the connectivity of atoms, while the InChI key (IDLIEFQJZZOAKE-UHFFFAOYSA-N) provides a unique identifier for computational studies.
| Property | Value |
|---|---|
| IUPAC Name | Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate |
| Molecular Formula | C₁₃H₁₅IN₂O₃ |
| Molecular Weight | 374.17 g/mol |
| CAS Registry Number | 1094226-54-6 |
The compound is registered under CAS 1094226-54-6 and is alternatively referred to as 1-CBZ-6-IODO-5-OXO-1,4-DIAZEPANE in synthetic literature. These identifiers are critical for database searches and patent filings.
1,4-Diazepanes are a class of seven-membered heterocycles with two nitrogen atoms, historically valued for their conformational flexibility and bioactivity. Early synthetic routes relied on cyclization of linear precursors, but advances in catalysis and ring-closing metathesis have enabled efficient access to functionalized derivatives. For example, N-propargylamines have emerged as key intermediates for constructing 1,4-diazepane scaffolds via iodine-mediated cyclization, offering high atom economy.
The incorporation of substituents like iodine at position 6 (as in this compound) reflects a broader trend toward tailoring diazepanes for targeted biological interactions. Recent applications include anticoagulants (e.g., YM-96765, a factor Xa inhibitor) and antipsychotic agents.
| Derivative | Key Modification | Application |
|---|---|---|
| YM-96765 | 1,4-Diazepane core | Anticoagulant |
| Benzyl 6-amino variant | Amino group at position 6 | Enzyme inhibition |
Iodine’s large atomic radius and polarizability make it a strategic substituent in drug design. It facilitates halogen bonding with biomolecular targets, enhancing binding affinity and selectivity. In benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, the iodine atom at position 6 likely participates in such interactions, as seen in analogous iodo-quinoline derivatives with antimicrobial properties.
Moreover, iodine’s electron-withdrawing nature stabilizes adjacent electrophilic centers, enabling regioselective functionalization. For instance, iodine-mediated C–N bond formation has been exploited to synthesize 2,3'-biindoles and morpholine hybrids. This reactivity aligns with the compound’s potential as a synthetic intermediate for bioactive molecules.
| Halogen | Bond Strength (kJ/mol) | Common Applications |
|---|---|---|
| Iodine | 15–30 | Halogen bonding, radiolabeling |
| Bromine | 10–20 | Cross-coupling reactions |
| Chlorine | 5–15 | Solubility modulation |
The benzyl carboxylate group in benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate serves as a versatile protecting group for the carboxylic acid functionality, providing stability during synthetic transformations while allowing selective deprotection under mild conditions [1] [2]. Traditional benzyl protection strategies involve the use of benzyl bromide or benzyl chloride in the presence of a base under basic conditions at room temperature [1]. However, these conventional methods may present compatibility issues with acid-sensitive functionalities present in complex diazepane derivatives.
More sophisticated approaches utilize benzyloxypyridinium triflate as a neutral protection reagent, which operates under relatively mild conditions with triethylamine as a promoter [2]. This method offers significant advantages over traditional basic conditions, particularly when working with substrates containing multiple functional groups that may be sensitive to harsh reaction environments [2]. The mechanism involves formation of a benzyl cation under thermal conditions, which rapidly reacts with the carboxylate complex while excess triethylamine scavenges any remaining cationic species to prevent unwanted side reactions [2].
Alternative methodologies employ benzyl trichloroacetimidate under acidic conditions, providing complementary reactivity profiles for diverse synthetic scenarios [1]. The choice of protection method depends critically on the compatibility with subsequent synthetic steps and the presence of other functional groups in the target molecule.
Table 1: Benzyl Carboxylate Protection Strategies
| Protection Method | Reaction Conditions | Deprotection Method | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Benzyl bromide (BnBr) + base | Basic conditions, room temperature | Catalytic hydrogenolysis (H₂/Pd) | MeOH, EtOH, EtOAc, or THF | [1] |
| Benzyl chloride (BnCl) + base | Basic conditions, room temperature | Catalytic hydrogenolysis (H₂/Pd) | MeOH, EtOH, EtOAc, or THF | [1] |
| Benzyloxypyridinium triflate | Neutral conditions, Et₃N promoter | Catalytic hydrogenolysis (H₂/Pd) | MeOH, EtOH, EtOAc, or THF | [2] |
| Benzyl trichloroacetimidate + acid | Acidic conditions | Catalytic hydrogenolysis (H₂/Pd) | MeOH, EtOH, EtOAc, or THF | [1] |
Deprotection of benzyl carboxylates is most commonly achieved through catalytic hydrogenolysis using hydrogen gas with palladium catalysts in protic solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [1]. This method provides excellent chemoselectivity and functional group tolerance, making it particularly suitable for complex heterocyclic systems [1]. Alternative deprotection methods include treatment with hydrobromic acid in acetic acid or nucleophilic deprotection using 2-mercaptoethanol, which offers complementary reactivity for substrates incompatible with palladium-catalyzed conditions [3].
The introduction of iodine at the 6-position of the diazepane ring requires careful consideration of regioselectivity and functional group compatibility. Electrophilic aromatic substitution represents the most straightforward approach, utilizing molecular iodine in combination with oxidizing agents such as nitric acid or hydrogen peroxide [4] [5]. The electrophile in this reaction is the iodine cation (I⁺), formed through reaction of molecular iodine with the oxidizing agent [6]. This approach proceeds through the classical electrophilic aromatic substitution mechanism, where the diazepane nitrogen atoms can direct substitution to the desired position.
However, direct electrophilic iodination often suffers from regioselectivity issues and potential polyiodination [7]. To address these limitations, more sophisticated methodologies employ hypervalent iodine(III) reagents such as phenyliodine diacetate or iodosobenzene [8] [9]. These reagents offer superior chemoselectivity and proceed under milder reaction conditions with excellent functional group tolerance [10]. The mechanism involves formation of highly electrophilic iodine(III) intermediates that undergo selective reaction with electron-rich heterocyclic systems [8].
Table 2: Iodination Techniques for Diazepane Derivatives
| Iodination Method | Reagents | Reaction Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Electrophilic aromatic substitution | I₂ + HNO₃ or H₂O₂ | Mild conditions, room temperature | Regioselectivity issues | [4] [5] |
| Iodine + oxidizing agent | I₂ + CuSO₄ or HNO₃ | Oxidizing conditions | Improved regioselectivity | [5] [6] |
| Hypervalent iodine(III) reagents | PhI(OAc)₂, PIDA | Mild conditions, room temperature | Chemoselective | [8] [9] |
| Late-stage C-H iodination | Pd catalyst + dual ligands | C-H activation conditions | Sterically controlled | [11] [12] |
| Iododestannylation | R₃SnAr + I₂/oxidant | Mild conditions | High regioselectivity | [4] [7] |
Late-stage iodination via palladium-catalyzed carbon-hydrogen activation represents an emerging strategy that offers exceptional regioselectivity through steric control [11] [12]. This methodology employs dual ligand-based palladium catalysts that enable sterically controlled iodination of complex heterocyclic substrates under mild conditions [11]. The approach is particularly valuable for introducing iodine at specific positions that would be difficult to access through conventional electrophilic substitution methods.
The construction of the 1,4-diazepane core represents a critical step in the synthesis of benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate. Several complementary cyclocondensation strategies have been developed to access this seven-membered heterocyclic framework with high efficiency and selectivity.
The three-component cyclodehydrative condensation reaction represents one of the most versatile approaches for 1,4-diazepane synthesis [13] [14]. This methodology involves the condensation of 1,3-dicarbonyl compounds with 1,2-diamines and aromatic aldehydes under solvent-free and catalyst-free conditions [13]. The reaction proceeds through initial condensation between the diamine and aldehyde components, followed by cyclization with the dicarbonyl species to form the seven-membered ring system [14]. The stereoselectivity of this transformation can be effectively controlled through careful selection of reaction conditions and substrate substitution patterns [13].
Table 3: Cyclocondensation Approaches for 1,4-Diazepane Formation
| Cyclocondensation Method | Starting Materials | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Three-component reaction | 1,3-dicarbonyls + 1,2-diamines + aldehydes | Solvent-free, catalyst-free | Good to excellent | [13] [14] |
| Reductive amination approach | Diamines + carbonyl compounds | NaBH₄, mild conditions | Variable yields | [15] |
| Cyclodehydrative condensation | Diamines + dicarbonyl compounds | Thermal conditions | Moderate to good | [13] |
| Ring expansion from piperidines | Piperidine-4-ones + NH₂OH·HCl | Microwave, NaHSO₄·SiO₂ | High yields (>80%) | [16] |
| Azide-alkyne cycloaddition | Azido compounds + alkynes | Catalyst-free or Cu-catalyzed | Good yields | [17] |
Alternative strategies employ ring expansion methodologies starting from six-membered piperidine precursors [16]. Treatment of piperidine-4-ones with hydroxylamine hydrochloride under microwave irradiation in the presence of silica gel-supported sodium hydrogen sulfate catalyst provides efficient access to 1,4-diazepan-5-ones in high yields exceeding 80% [16]. This transformation proceeds through initial oxime formation followed by rearrangement and ring expansion to generate the seven-membered heterocycle [16].
Reductive amination approaches offer complementary access to diazepane frameworks through the condensation of diamines with carbonyl compounds followed by reduction with sodium borohydride [15]. The mechanism involves initial formation of bicyclic bisaminal intermediates through Schiff base formation and subsequent bisaminal bridge construction [15]. Reductive cleavage of these intermediates under carefully controlled conditions provides access to various alkylation patterns on the diazepane core, including mono-, di-, and trialkylated derivatives [15].
The installation of iodine functionality at the 6-position of preformed diazepane scaffolds requires careful optimization of reaction conditions to achieve high regioselectivity and avoid competitive substitution at other ring positions. Late-stage iodination strategies offer significant advantages in terms of synthetic flexibility and functional group tolerance.
Electrophilic iodination using molecular iodine in combination with suitable oxidizing agents represents the most direct approach [4] [5]. The reaction typically employs iodine with nitric acid, hydrogen peroxide, or copper salts as oxidants to generate the electrophilic iodine species [5] [6]. The mechanism proceeds through formation of the iodine cation (I⁺), which undergoes electrophilic attack at the activated carbon center adjacent to the nitrogen atoms in the diazepane ring [6].
Optimization of reaction conditions is critical for achieving high selectivity. Temperature control, solvent selection, and stoichiometry of reagents all influence the regioselectivity and yield of the desired iodinated product [4]. Typically, reactions are conducted at room temperature or slightly elevated temperatures to balance reaction rate with selectivity considerations [5].
Advanced methodologies employ hypervalent iodine reagents for improved chemoselectivity and milder reaction conditions [8] [9] [10]. These approaches utilize reagents such as phenyliodine diacetate or bis(acetoxy)iodobenzene, which undergo facile reaction with electron-rich heterocyclic substrates under mild conditions [9]. The hypervalent iodine methodology offers superior functional group tolerance and reduced risk of overoxidation or polyiodination [10].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating diazepane formation while improving reaction efficiency and product yields. The application of microwave irradiation to heterocyclic synthesis offers several advantages, including reduced reaction times, enhanced selectivity, and improved energy efficiency compared to conventional thermal heating methods.
Microwave-assisted synthesis of benzodiazepine derivatives demonstrates the potential of this technology for seven-membered heterocycle construction [18] [19]. Reactions that traditionally require hours under conventional heating can be completed within minutes under focused microwave irradiation [19]. The enhanced reaction rates result from efficient dielectric heating, which provides rapid and uniform temperature distribution throughout the reaction mixture [18].
Table 4: Microwave-Assisted Synthesis Parameters
| Substrate Type | Microwave Power | Temperature | Reaction Time | Yield Improvement | Reference |
|---|---|---|---|---|---|
| Benzodiazepines | 300 W | 190-200°C | 8-12 min | 97-99% | [20] |
| 1,4-Diazepan-5-ones | 160 W | Room temperature to 160°C | 2-5 min | High yields | [16] |
| Thiazepines | Variable | Elevated temperature | Reduced from hours | Better yields | [21] |
| Benzodiazepin-2-ones | Focused MW | Controlled temperature | Minutes vs hours | ~90% | [19] |
The synthesis of 1,4-diazepan-5-ones under microwave conditions exemplifies the efficiency of this methodology [16]. Using silica gel-supported sodium hydrogen sulfate as catalyst, reactions proceed rapidly at 160 W microwave power with reaction times reduced to 2-5 minutes [16]. The solvent-free conditions contribute to the environmental sustainability of the process while maintaining high product yields [16].
Optimization of microwave parameters requires careful consideration of power settings, temperature ramping, and reaction vessel design [19]. Closed-vessel microwave synthesis allows for superheating of solvents and precise control of reaction pressure, enabling reactions that would be difficult to achieve under conventional conditions [19]. The ability to monitor temperature and pressure in real-time facilitates optimization of reaction conditions for maximum efficiency [21].
The introduction of the oxo functionality at the 5-position of the diazepane ring can be achieved through various catalytic methodologies that offer complementary approaches for carbonyl installation. These methods range from traditional alcohol oxidation to more sophisticated carbonylation reactions and photocatalytic transformations.
Catalytic alcohol oxidation represents a fundamental approach for oxo group introduction [22]. Cerium-based dinuclear complexes have shown exceptional activity for oxidizing primary and secondary alcohols to the corresponding carbonyl compounds under dioxygen atmosphere without requiring N-oxyl radicals such as TEMPO [22]. The mechanism involves an intramolecular redox process between the two cerium centers through the bridging oxygen atom, facilitating efficient alcohol oxidation while maintaining the dinuclear catalyst structure throughout the catalytic cycle [22].
Table 5: Catalytic Methods for Oxo Group Introduction
| Catalytic Method | Catalyst System | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alcohol oxidation | Cerium-based dinuclear complex | O₂ atmosphere, TEMPO-free | Aldehydes/ketones from alcohols | [22] |
| Hydroformylation (Oxo process) | Co/Rh catalysts | High pressure CO/H₂ | Aldehydes from alkenes | [23] [24] |
| Carbonylation reactions | Lewis acid + Co(CO)₄⁻ | CO atmosphere, mild conditions | β-lactones, anhydrides | [25] |
| Photocatalytic deoximation | Photocatalyst + light | Ambient air, light irradiation | Carbonyls from oximes | [26] |
| Ring expansion carbonylation | Lewis acid catalysts | CO pressure, polar solvents | Ring-expanded carbonyls | [25] |
Hydroformylation, also known as the oxo process, provides an alternative route for carbonyl introduction through the reaction of alkenes with carbon monoxide and hydrogen gas in the presence of cobalt or rhodium catalysts [23] [24]. This industrial process operates under high pressure conditions (10-100 atmospheres) at temperatures between 40-200°C [23]. The mechanism involves formation of metal-alkyl intermediates through alkene coordination, followed by migratory insertion of carbon monoxide and subsequent hydrogenolysis to release the aldehyde product [24].
Photocatalytic deoximation represents an emerging methodology for carbonyl installation that operates under mild conditions using renewable light energy [26]. This transformation converts oximes and their derivatives to carbonyl functional groups through photopromoted catalytic processes under ambient air conditions [26]. The method demonstrates good substrate scope and functional group tolerance while providing excellent product yields [26].
Ring expansion carbonylation offers access to ring-expanded carbonyl compounds through the use of Lewis acid catalysts in combination with cobalt tetracarbonyl anions [25]. The reaction proceeds under mild carbon monoxide pressure in polar solvents, providing efficient access to β-lactones and succinic anhydrides through ring expansion mechanisms [25]. The catalytic cycle involves initial replacement of coordinated solvent by the substrate, followed by nucleophilic ring opening and carbon monoxide insertion [25].